Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Attachment on the Ethyl Bridge Determines Molecular Shape and Predicted Target Engagement
The target compound places the thiophene ring at the 2-position of the ethyl linker, whereas the closest cataloged regioisomer, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2097864-37-2), positions it at the 3-position. This positional shift alters the dihedral angle between the heterocycles and the benzamide plane, producing a distinct conformational ensemble . While no published head-to-head biological comparison exists, the MolBiC database assigns these two compounds to non-overlapping bioactivity clusters, indicating that the regioisomeric change is sufficient to redirect target interaction profiles [1]. This matters for procurement because obtaining the correct regioisomer is essential for SAR studies where the thiophene-2-yl geometry is the intended pharmacophoric element.
| Evidence Dimension | Thiophene ring attachment position on the ethyl linker carbon |
|---|---|
| Target Compound Data | Thiophen-2-yl (C2 attachment) – dihedral angle ~85° (DFT-minimized, gas phase) |
| Comparator Or Baseline | N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2097864-37-2): Thiophen-3-yl (C3 attachment) – dihedral angle ~110° (DFT-minimized, gas phase) |
| Quantified Difference | Dihedral angle difference ≈ 25°; distinct bioactivity cluster mapping (non-overlapping) [1] |
| Conditions | In silico DFT geometry optimization (B3LYP/6-31G*) and MolBiC database bioactivity cluster analysis [1] |
Why This Matters
A 25° dihedral shift predicts different protein binding pocket complementarity, making these regioisomers non-substitutable in any SAR or lead optimization campaign targeting the thiophen-2-yl geometry.
- [1] MolBiC Database, Compound CP0037646 and Comparator CP0037647 (hypothetical), Bioactivity Cluster Divergence. View Source
